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Compound of Interest

Compound Name: AMAS

Cat. No.: B013638 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting false positive results in the Ames

assay (Bacterial Reverse Mutation Test). The following information is presented in a question-

and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the Ames assay and how does it work?

The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of

chemical compounds.[1] The test utilizes several strains of Salmonella typhimurium and

Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and

tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[1][2] These

bacteria cannot grow on a medium deficient in that amino acid. A positive test, indicating the

test substance is mutagenic, is observed when the chemical causes a reverse mutation

(reversion) that restores the gene's function, allowing the bacteria to synthesize the required

amino acid and form visible colonies.[2][3]

Q2: What constitutes a "false positive" result in the Ames assay?

A false positive result in the Ames assay is a conclusion that a test substance is mutagenic

when, in fact, it is not. This can manifest as an increased number of revertant colonies that is

not due to a direct interaction of the substance with the bacterial DNA. False positives can
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arise from various factors, including cytotoxicity, high concentrations of the test article, or

interactions with the experimental system.[1]

Q3: How can cytotoxicity of the test compound lead to a false positive?

Cytotoxicity, or cell killing, can complicate the interpretation of Ames test results. At high,

cytotoxic concentrations, a test article may cause a decrease in the number of revertant

colonies due to the killing of the bacteria.[3][4] However, at moderately toxic doses, the

antibacterial effect might lead to an apparent increase in revertants. This can occur if the slight

toxicity inhibits the growth of the background lawn of non-reverted bacteria, making the

spontaneously occurring revertant colonies more visible and easier to count. It is crucial to

assess cytotoxicity concurrently with mutagenicity.[3]

Q4: My negative control plates show an unusually high number of spontaneous revertants.

What could be the cause?

A high background of spontaneous revertants in your negative control plates can obscure a

true mutagenic effect and lead to invalid results. Potential causes include:

Contamination of the bacterial stock: The master or working cultures of the bacterial strains

may be contaminated with revertant colonies. It is essential to periodically check the genetic

markers of the tester strains.

Contamination of reagents: Histidine or tryptophan contamination in any of the reagents,

including the S9 mix or the test article itself, can support the growth of non-reverted bacteria,

leading to an overgrown plate that can be misinterpreted.[3]

Improper storage of plates or reagents: Exposure of plates to light or improper storage

temperatures can lead to the degradation of components in the media, potentially increasing

the spontaneous mutation rate.

Q5: Can the S9 metabolic activation mix cause false positives?

Yes, the S9 mix, a supernatant fraction of rodent liver homogenate used to mimic mammalian

metabolism, can sometimes contribute to false positive results.[5] Potential issues include:
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Contamination: The S9 preparation itself could be contaminated with bacteria or substances

that promote bacterial growth.

Inappropriate concentration: Using too high a concentration of S9 can sometimes lead to an

increase in revertant colonies that is not related to the metabolic activation of the test

compound. The concentration of S9 should be optimized for each test.

Endogenous mutagens: The S9 mix can contain low levels of endogenous mutagens from

the animal source.

Data Presentation
Table 1: Typical Ranges of Spontaneous Revertant Colonies per Plate

This table provides the characteristic mean number of spontaneous revertants for commonly

used tester strains in the vehicle controls. Significant deviations from these ranges may

indicate a problem with the assay.

Tester Strain
Typical Spontaneous
Revertants (-S9)

Typical Spontaneous
Revertants (+S9)

S. typhimurium TA98 10–50 10–50

S. typhimurium TA100 80–240 80–240

S. typhimurium TA1535 5–45 5–45

S. typhimurium TA1537 3–21 3–21

E. coli WP2 uvrA 10–60 10–60

Data compiled from multiple sources.[6][7]

Table 2: Recommended S9 Concentrations and Positive Controls

This table outlines the recommended final concentration of the S9 fraction in the test medium

and common positive control substances used to verify the activity of the S9 mix and the

responsiveness of the bacterial strains.
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Metabolic
Activation

S9 Final
Concentration

Tester Strain
Positive Control
Example

Without S9 (-S9) N/A TA98 2-Nitrofluorene

Without S9 (-S9) N/A TA100 Sodium Azide

Without S9 (-S9) N/A TA1535 Sodium Azide

Without S9 (-S9) N/A TA1537 9-Aminoacridine

Without S9 (-S9) N/A WP2 uvrA
4-Nitroquinoline-N-

oxide

With S9 (+S9) 10% (v/v) All Strains 2-Aminoanthracene

Information based on common laboratory practices and guidelines.[5][8]

Experimental Protocols
Protocol 1: Ames Test - Plate Incorporation Method
This method involves mixing the test substance, bacteria, and molten top agar (with or without

S9 mix) and pouring it onto a minimal glucose agar plate.

Prepare Bacterial Cultures: Inoculate a single colony of each tester strain into nutrient broth

and incubate overnight at 37°C with shaking.[9]

Prepare Test Substance dilutions: Dissolve the test substance in a suitable solvent (e.g.,

DMSO, water) to create a range of concentrations.

Prepare Top Agar: Melt sterile top agar and maintain it at 45°C. For each plate, add a small

amount of histidine/biotin solution (for Salmonella) or tryptophan solution (for E. coli).[10]

Plating: To a tube containing 2 mL of molten top agar, add 0.1 mL of the bacterial culture and

0.1 mL of the test substance dilution (or control). If metabolic activation is required, add 0.5

mL of S9 mix.

Mix and Pour: Vortex the tube briefly and immediately pour the contents onto a minimal

glucose agar plate.[10] Gently tilt and rotate the plate to ensure even distribution.
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Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-

72 hours.

Colony Counting: Count the number of revertant colonies on each plate.

Protocol 2: Ames Test - Pre-incubation Method
This method involves a pre-incubation step of the test substance with the bacteria and S9 mix

before plating, which can increase the sensitivity for certain mutagens.

Prepare Bacterial Cultures and Test Substance: Follow steps 1 and 2 of the Plate

Incorporation Method.

Pre-incubation: In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test

substance dilution, and 0.5 mL of S9 mix (or buffer for -S9 conditions).

Incubate: Incubate the mixture at 37°C with gentle shaking for 20-30 minutes.[3]

Plating: After incubation, add 2 mL of molten top agar (containing histidine/biotin or

tryptophan) to the pre-incubation mixture.

Mix and Pour: Vortex briefly and pour onto minimal glucose agar plates.

Incubation and Counting: Follow steps 6 and 7 of the Plate Incorporation Method.
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Suspected False Positive Result
(Increased Revertants)

Was significant cytotoxicity observed?

High cytotoxicity observed.
Decrease compound concentration and repeat.

Yes

No significant cytotoxicity.

No

Are negative and positive controls valid?

Controls are invalid.
Troubleshoot control issues.

No

Controls are valid.

Yes

Does the compound have properties
that could interfere?

Compound may contain histidine/tryptophan
or is antimicrobial.

Consider modified protocols.

Yes

No obvious interference.

No

Consider other factors:
- S9 mix issues
- Contamination

- Plate reader artifacts (Ames II/MPF)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Troubleshooting False
Positives in the Ames Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013638#troubleshooting-false-positives-in-the-amas-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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